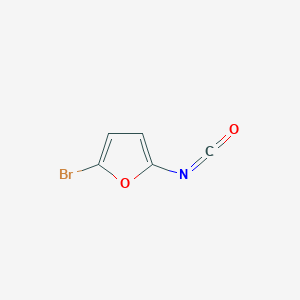
2-Bromo-5-isocyanatofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-isocyanatofuran is an organic compound with the molecular formula C₅H₂BrNO₂. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The presence of both bromine and isocyanate functional groups makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-isocyanatofuran typically involves the bromination of 5-isocyanatofuran. One efficient method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-isocyanatofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Dichloromethane, tetrahydrofuran, and ethanol.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Urethanes and Ureas: Formed from the reaction of the isocyanate group with alcohols and amines.
Substituted Furans: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-5-isocyanatofuran has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel polymers and materials with specific properties.
Biological Studies: Employed in the synthesis of bioactive molecules for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-isocyanatofuran largely depends on the functional groups present:
Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, which can inhibit enzyme activity or modify proteins.
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitrofuran: Similar in structure but contains a nitro group instead of an isocyanate group.
5-Bromo-2-furoic acid: Contains a carboxylic acid group instead of an isocyanate group.
Uniqueness
2-Bromo-5-isocyanatofuran is unique due to the presence of both bromine and isocyanate functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
Molecular Formula |
C5H2BrNO2 |
|---|---|
Molecular Weight |
187.98 g/mol |
IUPAC Name |
2-bromo-5-isocyanatofuran |
InChI |
InChI=1S/C5H2BrNO2/c6-4-1-2-5(9-4)7-3-8/h1-2H |
InChI Key |
HJFITGQETMLRMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2-Fluoroethoxy)pyridin-2-yl]methanol](/img/structure/B12313013.png)
![rac-(3R,4S)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans](/img/structure/B12313014.png)
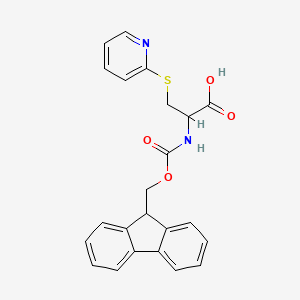
![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride](/img/structure/B12313025.png)
![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12313028.png)

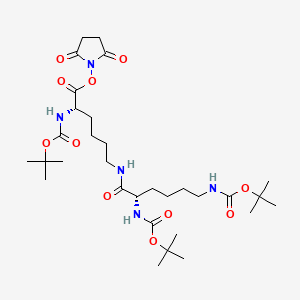
![N-methyl-N-(6-methylpyrimidin-4-yl)-6-azaspiro[3.4]octan-2-amine](/img/structure/B12313052.png)
![{6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine](/img/structure/B12313061.png)
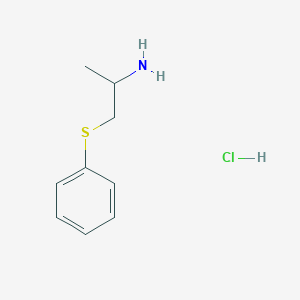
![7-[(2-Amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B12313076.png)
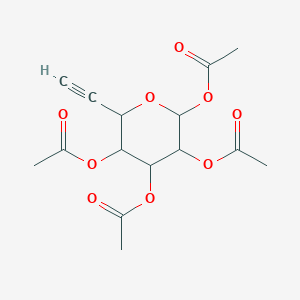

![2,3A-dimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12313086.png)
